Ascleposide E
CAS No.: 325686-49-5
Cat. No.: VC0198577
Molecular Formula: C19H32O8
Molecular Weight: 388.457
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325686-49-5 |
|---|---|
| Molecular Formula | C19H32O8 |
| Molecular Weight | 388.457 |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Ascleposide E (C19H32O8) is a natural compound classified as a cardenolide, characterized by its distinctive steroid-like structure that includes a lactone ring and a sugar moiety. These structural elements contribute significantly to its biological activity profile. With a molecular weight of 388.5 g/mol, this compound exhibits specific physical and chemical properties that make it relevant for various biological interactions .
Molecular Characteristics
Ascleposide E is also known by several alternative names, including 4-((1S,3S,5R,8R)-1,5-Dimethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-oxabicyclo[3.2.1]octan-8-yl)butan-2-one and by its CAS number 325686-49-5 . The compound contains a specific stereochemical arrangement that contributes to its biological activity, particularly its ability to interact with cellular enzymes and receptor systems.
The chemical structure of Ascleposide E features multiple functional groups including hydroxyl groups and a ketone moiety, which enable it to form hydrogen bonds and other interactions with biological targets. The presence of a sugar component (glucopyranoside) attached to the core structure enhances its solubility profile and influences its pharmacokinetic behavior in biological systems .
Natural Sources and Occurrence
Ascleposide E is primarily derived from plant sources, with significant concentrations found in specific plant species. The compound has been isolated from plants belonging to different families, indicating its widespread but selective distribution in the plant kingdom.
Plant Sources
The primary plant sources of Ascleposide E include Saussurea lappa and Asclepias fruticosa. These plants have been used in traditional medicine systems across different cultures, suggesting an empirical recognition of their therapeutic properties before the isolation and characterization of their active compounds. The distribution pattern of Ascleposide E across plant species suggests evolutionary convergence in the development of defensive compounds against herbivores and pathogens.
The extraction and isolation of Ascleposide E from natural sources typically involve phytochemical screening methods, including solvent extraction followed by chromatographic separation and spectroscopic identification. These processes have been refined to improve yield and purity for research and potential commercial applications.
Biological Activities
Ascleposide E demonstrates diverse biological activities, with particular emphasis on its anticancer properties. The compound interacts with multiple cellular targets and pathways, resulting in a range of biological effects that contribute to its therapeutic potential.
Anticancer Properties
One of the most extensively studied aspects of Ascleposide E is its anticancer activity. Research has demonstrated that Ascleposide E exhibits potent antiproliferative effects against various human cancer cell lines, with particular efficacy against castration-resistant prostate cancer (CRPC) cells . In experimental studies, Ascleposide induced significant growth inhibition in PC-3 and DU-145 prostate cancer cell lines, suggesting its potential as an anticancer agent .
The anticancer properties of Ascleposide E are characterized by:
-
Potent antiproliferative effects against cancer cells
-
Induction of cell cycle arrest, particularly affecting the G1 and G2/M phases
-
Promotion of apoptosis (programmed cell death) in cancer cells
-
Modulation of cell cycle regulator proteins, including cyclins, Cdk, p21, and p27 Cip/Kip proteins
Cell Cycle Modulation
Research findings indicate that Ascleposide E significantly affects cell cycle progression. Treatment with Ascleposide E was found to decrease G1 phase distribution while increasing both G2/M and apoptotic sub-G1 phases in cancer cells . This alteration in cell cycle distribution contributes to its growth-inhibitory effects against cancer cells.
Additionally, Ascleposide E demonstrates the ability to downregulate several cell cycle regulator proteins that are crucial for cancer cell proliferation. These include cyclins, cyclin-dependent kinases (Cdks), retinoblastoma protein (Rb), and c-Myc . The modulation of these regulatory proteins disrupts the normal progression of the cell cycle, contributing to the compound's antiproliferative effects.
Apoptotic Effects
Ascleposide E has been shown to induce apoptosis in cancer cells through multiple mechanisms. Research indicates that it decreases the expression of antiapoptotic Bcl-2 family members, including Bcl-2 and Mcl-1, while upregulating proapoptotic members such as Bak . These changes in protein expression lead to a significant loss of mitochondrial membrane potential and subsequent activation of caspases, particularly caspase-9 and caspase-3, which are key executioners of the apoptotic cascade .
The apoptosis-inducing properties of Ascleposide E represent a valuable characteristic for anticancer therapy, as the ability to trigger programmed cell death in cancer cells is a fundamental strategy in cancer treatment.
Molecular Mechanism of Action
The biological effects of Ascleposide E are mediated through specific molecular mechanisms that have been elucidated through detailed research studies. Understanding these mechanisms provides insights into the compound's therapeutic potential and guides the development of related therapeutic strategies.
Inhibition of Na+/K+-ATPase
A primary mechanism of action for Ascleposide E, similar to other cardenolides, involves the inhibition of Na+/K+-ATPase (sodium-potassium adenosine triphosphatase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across cell membranes by transporting sodium and potassium ions. Inhibition of this enzyme by Ascleposide E leads to an increase in intracellular sodium concentration, which disrupts cellular homeostasis and triggers various downstream signaling pathways .
The inhibition of Na+/K+-ATPase by Ascleposide E appears to be specific and potent. Experimental evidence indicates that extracellular high potassium (16 mM) significantly blunts the effects of Ascleposide E, further supporting the role of Na+/K+-ATPase inhibition in its mechanism of action .
Tubulin Acetylation
Research has revealed that Ascleposide E dramatically induces tubulin acetylation . This modification of tubulin, a major component of the cellular cytoskeleton, can affect microtubule stability and function, potentially contributing to the compound's antiproliferative effects. The acetylation of tubulin induced by Ascleposide E leads to inhibition of the catalytic activity of Na+/K+-ATPase, establishing a link between cytoskeletal modifications and its primary mechanism of action .
| Parameter | Value |
|---|---|
| Binding Affinity | -7.1 kcal/mol |
| Inhibition Constant | 5.9 μM |
| Interaction Type | Hydrogen bonding and hydrophobic interactions |
| Drug Likeness | Favorable profiling according to ADMET analysis and Lipinski's rule of 5 |
This research suggests that Ascleposide E has greater inhibition potential against the Cyclin B1/CDK1 protein complex through the formation of hydrogen and hydrophobic interactions . The favorable drug likeness profiling of Ascleposide E supports its potential development as a therapeutic agent, although further in vitro investigations are recommended to validate its inhibitory activity against the Cyclin B1/CDK1 complex .
Comparative Analysis with Related Compounds
Ascleposide E belongs to the broader class of cardenolides, which share certain structural features and biological activities. A comparative analysis with related compounds provides context for understanding the unique properties and potential advantages of Ascleposide E.
Structural and Functional Similarities
Ascleposide E shares structural and functional similarities with other cardenolides, which are characterized by their steroid-like structure with an unsaturated lactone ring. These compounds generally function as inhibitors of Na+/K+-ATPase, affecting cellular ion balance and signaling pathways.
Despite these similarities, Ascleposide E demonstrates distinct properties and activities that differentiate it from other members of this class. These unique characteristics may offer advantages in specific therapeutic applications, particularly in oncology.
Comparative Efficacy
Comparative studies of the antiproliferative and apoptotic effects of Ascleposide E and related compounds provide insights into its relative efficacy and potential advantages. While comprehensive comparative data is still emerging, preliminary findings suggest that Ascleposide E exhibits significant potency against specific cancer cell lines, particularly those associated with castration-resistant prostate cancer .
The specific molecular interactions and cellular effects of Ascleposide E, including its impact on cell cycle regulation, apoptotic pathways, and tubulin acetylation, contribute to its unique pharmacological profile. These characteristics may offer advantages in addressing specific therapeutic challenges, such as cancer cell resistance to conventional treatments.
Future Research Directions
The current state of knowledge regarding Ascleposide E reveals several promising avenues for future research and development. These include further investigation of its therapeutic potential, optimization of its pharmacological properties, and exploration of novel applications.
In Vitro and In Vivo Validation
While molecular docking studies and cell culture experiments have provided valuable insights into the activities and mechanisms of Ascleposide E, further in vitro and in vivo validation studies are needed to fully understand its therapeutic potential . These studies would help establish dose-response relationships, validate target engagement, and assess potential toxicities associated with Ascleposide E treatment.
Comprehensive preclinical evaluation of Ascleposide E would include investigation of its pharmacokinetic properties, tissue distribution, metabolism, and elimination pathways. These studies would inform the design of potential clinical trials and guide the development of appropriate formulations and dosing regimens.
Structural Modifications and Analog Development
The structure-activity relationships of Ascleposide E offer opportunities for the development of analogs with enhanced properties. Structural modifications could potentially improve binding affinity, specificity, stability, or pharmacokinetic characteristics, leading to compounds with superior therapeutic indices.
Medicinal chemistry approaches, guided by computational modeling and experimental validation, could yield a series of Ascleposide E derivatives with optimized properties for specific therapeutic applications. This research direction represents a promising avenue for translating the basic science of Ascleposide E into clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume